
MX1013
Overview
Description
MX1013 is a potent, irreversible dipeptide caspase inhibitor with significant antiapoptotic activity. It is known for its ability to inhibit recombinant human caspase 3 with an IC50 of 30 nanomolar . Caspases are crucial enzymes involved in the process of apoptosis, or programmed cell death, making this compound a valuable compound in the study and potential treatment of diseases related to cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions: MX1013 is synthesized through a series of chemical reactions that involve the formation of a dipeptide structure. The synthesis typically involves the use of specific amino acid derivatives and protective groups to ensure the correct formation of the dipeptide bond. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency in the final product. The use of automated systems and advanced analytical techniques would be essential in the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: MX1013 primarily undergoes inhibition reactions with caspases. It is selective for caspases and is a poor inhibitor of noncaspase proteases such as cathepsin B, calpain I, or Factor Xa . The compound inhibits three key markers of apoptosis: the proteolytic maturation of caspase 3, the caspase-mediated cleavage of poly (ADP-ribose) polymerase, and the fragmentation of genomic deoxyribonucleic acid .
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents such as amino acid derivatives, protective groups, and catalysts. The conditions often include controlled temperatures, specific pH levels, and the use of organic solvents to facilitate the reactions .
Major Products Formed: The major products formed from the reactions involving this compound are the inhibited caspases and the prevention of apoptosis markers such as the cleavage of poly (ADP-ribose) polymerase and the fragmentation of genomic deoxyribonucleic acid .
Scientific Research Applications
Cytoprotection in Apoptosis Models
MX1013 has been extensively studied for its cytoprotective effects in several models of apoptosis:
- Liver Failure Model : In an anti-Fas mouse-liver apoptosis model, administration of this compound at a dose of 1 mg/kg intravenously significantly reduced liver damage and improved survival rates .
- Brain Ischemia/Reperfusion Injury : At a dose of 20 mg/kg (i.v. bolus), followed by infusion, this compound reduced cortical damage by approximately 50% in models simulating brain ischemia/reperfusion injury .
- Acute Myocardial Infarction : Similar dosing regimens demonstrated a reduction in heart damage by about 50%, highlighting its protective role during acute myocardial infarction .
Investigating Apoptosis-Related Disorders
The ability of this compound to inhibit apoptosis has implications for various clinical conditions:
- Neurodegenerative Diseases : Given its protective effects against neuronal cell death, this compound may be explored for therapeutic applications in neurodegenerative diseases characterized by excessive apoptosis.
- Cancer Therapy : By modulating apoptosis, this compound could potentially enhance the efficacy of cancer treatments that rely on inducing apoptosis in tumor cells .
Research on Proteolytic Enzymes
This compound serves as a valuable tool for studying the role of caspases and other proteolytic enzymes in disease processes. Its selective inhibition allows researchers to delineate the contributions of specific caspases to various pathological conditions .
Case Study: Liver Protection
In a study published in the British Journal of Pharmacology, researchers demonstrated that this compound effectively prevented liver damage induced by Fas receptor activation. The study involved administering varying doses of this compound to mice subjected to liver failure conditions. Results indicated significant cytoprotection and improved survival rates compared to control groups .
Case Study: Cardiac Protection
Another significant study focused on the effects of this compound on cardiac tissue during acute myocardial infarction. Mice treated with this compound showed a marked reduction in myocardial damage and improved cardiac function post-infarction compared to untreated controls. This suggests potential applications for this compound in protecting cardiac tissue during ischemic events .
Mechanism of Action
MX1013 exerts its effects by irreversibly inhibiting caspases, which are key enzymes involved in the process of apoptosis. The compound binds to the active site of caspases, preventing their proteolytic activity and thereby inhibiting the cascade of events that lead to programmed cell death . This inhibition is selective for caspases and does not significantly affect noncaspase proteases .
Comparison with Similar Compounds
MX1013 is unique in its potency and selectivity as a caspase inhibitor. Similar compounds include Z-VAD-fmk and other tetrapeptide- and tripeptide-based caspase inhibitors . this compound is more aqueous soluble and has shown greater activity in blocking apoptosis at lower concentrations compared to these other inhibitors . This makes this compound a valuable tool in the study of apoptosis and a potential candidate for therapeutic applications.
List of Similar Compounds:- Z-VAD-fmk
- Tetrapeptide-based caspase inhibitors
- Tripeptide-based caspase inhibitors
Biological Activity
MX1013, also known as Z-Val-Asp-CH₂F, is a dipeptide caspase inhibitor that has garnered attention for its potent biological activity, particularly in the context of apoptosis (programmed cell death). This compound has been extensively studied for its potential therapeutic applications in various apoptosis-related disorders. The following sections will detail its biological activity, including in vitro and in vivo findings, case studies, and a comparative analysis of its efficacy against other caspase inhibitors.
This compound functions primarily as a pan-caspase inhibitor, effectively inhibiting multiple caspases involved in the apoptotic pathway. The compound demonstrates selective inhibition with IC₅₀ values ranging from 5 to 20 nM for caspases 1, 3, 6, 7, 8, and 9. Importantly, it exhibits poor inhibition of non-caspase proteases such as cathepsin B and calpain I (IC₅₀ values >10 μM) .
In Vitro Studies
In various cell culture models of apoptosis, this compound has shown superior activity compared to traditional tripeptide- and tetrapeptide-based inhibitors. It effectively blocks key apoptotic markers such as:
- Caspase-3 processing
- PARP cleavage
- DNA fragmentation
Notably, this compound can prevent apoptosis at concentrations as low as 0.5 μM .
In Vivo Studies
This compound's efficacy extends beyond in vitro models. In several rodent models of apoptosis, it has demonstrated significant cytoprotective effects:
Model | Dose (mg/kg) | Outcome |
---|---|---|
Anti-Fas mouse liver apoptosis | 1 i.v. | Prevented liver damage and lethality |
Brain ischemia/reperfusion | 20 i.v. | Reduced cortical damage by ~50% |
Acute myocardial infarction | 20 i.v. | Reduced heart damage by ~50% |
These results indicate that this compound not only inhibits apoptosis effectively but also provides substantial protection against tissue damage in critical conditions .
Comparative Analysis with Other Inhibitors
This compound's performance can be contrasted with other caspase inhibitors such as Z-VAD-fmk. Despite being less potent in enzyme inhibition assays (10–100 times less), this compound's unique dipeptide structure contributes to its enhanced solubility and bioavailability, making it a promising candidate for therapeutic applications .
Table: Comparison of Caspase Inhibitors
Inhibitor | Type | IC₅₀ (nM) | Solubility | Efficacy in Models |
---|---|---|---|---|
This compound | Dipeptide | 5 - 20 | High | Effective in liver, brain, heart models |
Z-VAD-fmk | Tetrapeptide | <0.5 | Moderate | Effective but less selective |
Case Study: Liver Apoptosis Model
In a pivotal study involving the anti-Fas mouse model of liver apoptosis, this compound was administered intravenously at a dose of 1 mg/kg. The results indicated a significant reduction in liver damage and mortality associated with Fas receptor activation. This study underscores the potential of this compound as a therapeutic agent for liver-related disorders .
Case Study: Brain Ischemia Model
Another critical assessment involved the administration of this compound during experimental brain ischemia/reperfusion injury at a dose of 20 mg/kg. The treatment resulted in approximately 50% reduction in cortical damage compared to control groups. This finding highlights this compound's promise in neuroprotective strategies during ischemic events .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which MX1013 inhibits caspase activity, and how is this validated experimentally?
this compound acts as an irreversible dipeptide caspase inhibitor, primarily targeting caspase-3 (IC50 = 30 nM). Its mechanism involves binding to the active site of caspases via a Val-Asp sequence, preventing proteolytic maturation of caspase-3 and subsequent apoptosis markers like PARP cleavage and DNA fragmentation . Validation methods include:
- Enzyme kinetics : Fluorescence-based caspase-3 assays to measure inhibition potency.
- Cellular assays : Protection against apoptosis in cells treated with pro-apoptotic agents (e.g., doxorubicin) .
- Competitive binding studies : Structural analysis (e.g., X-ray crystallography) confirms interactions with caspase-3’s active site .
Q. What standardized in vitro and in vivo models are used to evaluate this compound’s antiapoptotic efficacy?
- In vitro :
- In vivo :
Q. How does this compound’s selectivity for caspases compare to other proteases?
this compound exhibits >100-fold selectivity for caspases over non-caspase proteases (e.g., cathepsin B, calpain I, Factor Xa; IC50 >10 µM). This is confirmed via:
- Broad-spectrum protease panels : Screening against diverse enzyme families .
- Kinetic assays : Measuring inhibition constants (Ki) to assess binding specificity .
Advanced Research Questions
Q. How can structural modifications to this compound’s dipeptide scaffold improve its pharmacokinetic profile while retaining potency?
- P2/P3 optimization : Substituting Val at P2 with non-proteinogenic residues (e.g., cyclohexylglycine) or replacing the P3 NH group with oxygen (e.g., MX115) enhances cellular permeability without compromising caspase-3 binding .
- N-terminal modifications : Introducing 2,4-Cl2-PhCH2O- (MX1122) improves enzyme inhibition kinetics and in vivo stability .
- Methodological approach :
Q. What experimental strategies resolve contradictions between this compound’s in vitro potency and variable in vivo efficacy?
- Dose-response calibration : Aligning in vitro IC50 values with achievable plasma concentrations in vivo .
- Tissue-specific delivery : Using nanoparticle encapsulation or prodrug formulations to enhance brain or liver penetration in stroke/hepatic models .
- Multi-omics integration : Transcriptomic/proteomic profiling of treated tissues to identify off-target effects or compensatory pathways .
Q. How can researchers design assays to differentiate this compound’s cytoprotective effects from off-target interactions?
- Negative control analogs : Using inactive this compound derivatives (e.g., scrambled sequences) to isolate caspase-specific effects .
- Caspase-knockout models : Validating efficacy in caspase-3-deficient cells or transgenic mice .
- High-content screening : Multiplexed assays measuring apoptosis (Annexin V), necrosis (LDH release), and autophagy (LC3-II) .
Q. What methodologies address this compound’s limited solubility and stability in long-term studies?
- Co-solvent systems : Using cyclodextrins or PEGylation to improve aqueous solubility .
- Accelerated stability testing : Monitoring degradation products via HPLC-MS under varied pH/temperature conditions .
- In silico modeling : Predicting metabolic hotspots (e.g., aspartyl fluoromethyl ketone hydrolysis) for targeted stabilization .
Q. How do researchers reconcile this compound’s broad-spectrum caspase inhibition with therapeutic specificity?
- Temporal dosing : Administering this compound during acute apoptotic phases (e.g., post-ischemia) to minimize chronic off-target effects .
- Tissue-specific activation : Designing prodrugs activated by organ-specific enzymes (e.g., liver esterases) .
- Comparative studies : Benchmarking against selective caspase inhibitors (e.g., Ac-DEVD-CHO) to delineate pathway-specific effects .
Q. What integrative approaches validate this compound’s efficacy in complex disease models (e.g., neurodegenerative disorders)?
- Multi-endpoint analysis : Combining behavioral tests (e.g., Morris water maze) with histopathological assessment of neuronal apoptosis .
- Biomarker correlation : Linking caspase-3 inhibition to reductions in CSF tau/Aβ levels in Alzheimer’s models .
- Longitudinal imaging : MRI/PET tracking of lesion volume and metabolic recovery .
Q. How can this compound’s SAR data guide the development of pan-caspase inhibitors with clinical translatability?
- Conserved binding motifs : Identifying shared structural features across caspases (e.g., S1/S2 pockets) for broad-spectrum targeting .
- Toxicity profiling : Screening for hematological/immunological side effects in primate models .
- Clinical trial design : Phase I studies focusing on dose-limiting apoptosis in healthy volunteers .
Properties
IUPAC Name |
5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O6/c1-11(2)16(17(25)20-13(8-15(23)24)14(22)9-19)21-18(26)27-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,20,25)(H,21,26)(H,23,24)/t13?,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBWGROBJJXCJJ-VYIIXAMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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